(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene
Description
This chiral ferrocene-based phosphine ligand features a stereochemically defined backbone with two distinct phosphine groups: a bis(3,5-dimethylphenyl)phosphino moiety on the ethyl side chain and a diphenylphosphino group directly attached to the ferrocene core. The (2S,1S) configuration creates a rigid, enantioselective environment, making it valuable in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Properties
Molecular Formula |
C40H40FeP2 |
|---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m0../s1 |
InChI Key |
VIWMSTLBMCHMGT-UJXPALLWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the ferrocene backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of phosphino groups: The diphenylphosphino and bis(3,5-dimethylphenyl)phosphino groups are introduced via a series of substitution reactions. These reactions often require the use of strong bases and inert atmosphere conditions to prevent oxidation.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S)-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The phosphino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as ferric chloride or iodine.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in an inert atmosphere.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Ferrocene derivatives.
Substitution: Functionalized ferrocene derivatives with various substituents on the phosphino groups.
Scientific Research Applications
(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a chiral catalyst in biochemical reactions.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes can then participate in various catalytic cycles, facilitating enantioselective transformations. The unique steric and electronic properties of the ligand influence the reactivity and selectivity of the metal center, leading to high enantiomeric excess in the products.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Ligands
Steric and Electronic Effects
- Target Compound: The bis(3,5-dimethylphenyl) group provides moderate steric bulk compared to the dicyclohexylphosphino group in ’s compound, which is bulkier and more electron-donating. This balance may enhance enantioselectivity in hydrogenation without overly restricting substrate access .
- Its air sensitivity (storage at 2–8°C under inert atmosphere) suggests lower stability compared to the target compound .
- Compound : The additional phenyl ring on the ferrocene core increases molecular weight (714.65 vs. ~714 for the target compound) and may enhance substrate binding via aromatic interactions .
Catalytic Performance
While direct catalytic data is absent in the evidence, structural comparisons allow inferences:
- The target compound’s diphenylphosphino group is less electron-withdrawing than the bis(trifluoromethylphenyl) group in ’s "(R)-1-[(R)-2-(2′-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine," which would favor oxidative addition in cross-coupling reactions.
- The ethanol adduct in ’s compound improves solubility in polar solvents, a feature absent in the target compound, which may require tailored solvent systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
